molecular formula C19H21NO4 B040531 (10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol CAS No. 112547-16-7

(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol

Cat. No.: B040531
CAS No.: 112547-16-7
M. Wt: 327.4 g/mol
InChI Key: KMGQDULSBFBCAR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol is a naturally occurring alkaloid compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential biological activities. It is primarily isolated from marine organisms, particularly sponges, and has shown promise in various pharmacological applications.

Scientific Research Applications

(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

    Biology: The compound has shown potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology studies.

    Medicine: Preliminary studies suggest that this compound may have anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Its unique chemical structure makes it useful in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the core structure: This involves the construction of the core alkaloid structure through a series of cyclization reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

    Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes to make the process more efficient and cost-effective. Current methods involve batch synthesis, but continuous flow techniques are being explored to scale up production.

Chemical Reactions Analysis

Types of Reactions

(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Mechanism of Action

The mechanism of action of (10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:

    Binding to specific receptors: The compound can bind to certain receptors on cell surfaces, modulating their activity.

    Inhibiting enzymes: this compound can inhibit the activity of specific enzymes, affecting metabolic pathways.

    Modulating gene expression: The compound can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol is unique compared to other similar alkaloid compounds due to its distinct chemical structure and biological activities. Similar compounds include:

    Sarcophytol A: Another alkaloid with similar biological activities but different chemical structure.

    Sarcophytol B: Shares some structural similarities but has different pharmacological properties.

    Sarcophytol C: Another related compound with distinct chemical and biological characteristics.

Properties

CAS No.

112547-16-7

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol

InChI

InChI=1S/C19H21NO4/c1-20-9-8-11-4-6-14(21)18-16(11)13(20)10-12-5-7-15(22-2)19(23-3)17(12)24-18/h4-7,13,21H,8-10H2,1-3H3/t13-/m0/s1

InChI Key

KMGQDULSBFBCAR-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O

SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4)OC)OC)OC3=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol
Reactant of Route 2
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol
Reactant of Route 3
Reactant of Route 3
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol
Reactant of Route 4
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol
Reactant of Route 5
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol
Reactant of Route 6
(10S)-4,5-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-17-ol

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